molecular formula C8H9BrFN B6229522 2-(3-bromo-4-fluorophenyl)ethan-1-amine CAS No. 874326-40-6

2-(3-bromo-4-fluorophenyl)ethan-1-amine

Cat. No. B6229522
CAS RN: 874326-40-6
M. Wt: 218.1
InChI Key:
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Description

2-(3-bromo-4-fluorophenyl)ethan-1-amine, also known as 2-Bromo-4-fluoroaniline, is an organic compound with a molecular formula of C7H6BrFN. It is a colorless solid that is soluble in water. It is an important intermediate for the synthesis of a variety of organic compounds and pharmaceuticals. 2-Bromo-4-fluoroaniline is used in a variety of applications in the pharmaceutical, agrochemical, and chemical industries.

Mechanism of Action

2-(3-bromo-4-fluorophenyl)ethan-1-amineuoroaniline has a variety of mechanisms of action depending on the application. In the synthesis of pharmaceuticals, it acts as a nucleophilic reagent in the synthesis of a variety of compounds. In the synthesis of other organic compounds, it acts as an intermediate in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2-(3-bromo-4-fluorophenyl)ethan-1-amineuoroaniline has no known direct biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to have any adverse effects when used as a reagent or intermediate in the synthesis of organic compounds.

Advantages and Limitations for Lab Experiments

2-(3-bromo-4-fluorophenyl)ethan-1-amineuoroaniline is a useful reagent for the synthesis of a variety of organic compounds and pharmaceuticals. It is easy to handle and is stable in aqueous solution. However, it is sensitive to light and should be stored in a dark place. It is also sensitive to heat and should be stored at a temperature below 25°C.

Future Directions

Future research into the use of 2-(3-bromo-4-fluorophenyl)ethan-1-amineuoroaniline could focus on the development of new synthetic methods for the synthesis of organic compounds and pharmaceuticals. Additionally, research could focus on the optimization of existing synthetic methods to improve the efficiency and yield of synthesized compounds. Additionally, research could focus on the development of new applications of 2-(3-bromo-4-fluorophenyl)ethan-1-amineuoroaniline in the synthesis of organic compounds and pharmaceuticals. Finally, research could focus on the development of new methods for the detection and quantification of 2-(3-bromo-4-fluorophenyl)ethan-1-amineuoroaniline in organic compounds and pharmaceuticals.

Synthesis Methods

2-(3-bromo-4-fluorophenyl)ethan-1-amineuoroaniline is synthesized by a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde and hydrobromic acid in an aqueous solution to form 2-bromo-4-fluorobenzaldehyde. The second step involves the reaction of 2-bromo-4-fluorobenzaldehyde with aniline in an aqueous solution to form 2-bromo-4-fluoroaniline.

Scientific Research Applications

2-(3-bromo-4-fluorophenyl)ethan-1-amineuoroaniline is a useful intermediate in the synthesis of a variety of organic compounds and pharmaceuticals. It is used in the synthesis of analgesics, anti-inflammatory drugs, anti-cancer drugs, and other pharmaceuticals. It is also used as a reagent in the synthesis of other organic compounds such as dyes, pigments, and other organic intermediates.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-4-fluorophenyl)ethan-1-amine involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-bromo-4-fluorobenzaldehyde", "ethylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 3-bromo-4-fluorobenzaldehyde to 3-bromo-4-fluorobenzyl alcohol using sodium borohydride in ethanol", "Step 2: Protection of the alcohol group using acetic anhydride and pyridine to form 3-bromo-4-fluorobenzyl acetate", "Step 3: Conversion of the acetate to the corresponding amine using ethylamine and sodium hydroxide in ethanol", "Step 4: Deprotection of the amine using hydrochloric acid in diethyl ether to yield 2-(3-bromo-4-fluorophenyl)ethan-1-amine" ] }

CAS RN

874326-40-6

Molecular Formula

C8H9BrFN

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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